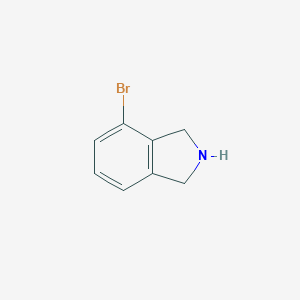
4-Bromoisoindoline
Cat. No. B145017
Key on ui cas rn:
127168-81-4
M. Wt: 198.06 g/mol
InChI Key: AMXFGLZWKBYNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05026856
Procedure details


The procedure of Reference Example 6-(3) was followed using 9.61 g of 2-(p-toluenesulfonyl)-4-bromoisoindoline, 10 g of phenol, 120 ml of 48% hydrobromic acid, and 20 ml of propionic acid. Purification of the crude product by vacuum distillation gave 5.0 g of 4-bromoisoindoline.



Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC(S([N:10]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][C:16]=3[Br:19])[CH2:11]2)(=O)=O)=CC=1.C1(O)C=CC=CC=1.Br>C(O)(=O)CC>[Br:19][C:16]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:17]=1[CH2:18][NH:10][CH2:11]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1CC2=CC=CC(=C2C1)Br)C
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by vacuum distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C2CNCC2=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

